5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide
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Overview
Description
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorophenyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with sodium azide and copper sulfate to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amines derived from the carbothioamide group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbothioamide
- 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbothioamide
- 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbothioamide
Uniqueness
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity and improve its ability to penetrate biological membranes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)triazole-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5S/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPITCKHDQTZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=S)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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